2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene
Overview
Description
2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene is a fluorinated olefin with the molecular formula C₆H₂ClF₉ and a molecular weight of 280.519 g/mol . This compound is known for its high thermal stability and unique chemical properties, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene typically involves the fluorination of chlorinated hydrocarbons under controlled conditions. One common method includes the reaction of chlorinated precursors with fluorinating agents such as hydrogen fluoride or elemental fluorine. The reaction conditions often require elevated temperatures and pressures to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Addition Reactions: The double bond in the pent-1-ene moiety allows for addition reactions with electrophiles, such as hydrogen halides or halogens.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or ammonia in polar solvents such as water or alcohols.
Addition Reactions: Often carried out in the presence of catalysts or under UV light to facilitate the reaction.
Major Products Formed
Substitution Reactions: Products include fluorinated alcohols or amines, depending on the nucleophile used.
Addition Reactions: Products include halogenated alkanes or alkenes, depending on the electrophile used.
Scientific Research Applications
2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with nucleophilic sites in biological molecules, leading to the formation of stable adducts.
Pathways Involved: The fluorinated nature of the compound allows it to participate in unique biochemical pathways, enhancing its stability and reactivity in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene
- 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline
Uniqueness
2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene is unique due to its high degree of fluorination, which imparts exceptional thermal stability and chemical resistance . This makes it particularly valuable in applications requiring robust performance under extreme conditions .
Properties
IUPAC Name |
2-chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF9/c1-2(7)3(8,5(11,12)13)4(9,10)6(14,15)16/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGYNVBCCZVDNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382103 | |
Record name | 2-chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261503-66-6 | |
Record name | 2-chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.